Imidacloprid urea

説明

イミダクロプリド尿素は、広く使用されている殺虫剤イミダクロプリドの代謝物です。 イミダクロプリドは、ネオニコチノイド系殺虫剤に属し、神経系を標的とすることで、さまざまな害虫の防除に効果があることで知られています 。 イミダクロプリド尿素は、親化合物の殺虫特性の一部を保持しており、環境への影響と分解経路についてしばしば研究されています .

特性

IUPAC Name |

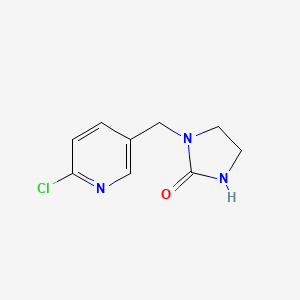

1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWTYURAFSWNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037563 | |

| Record name | Imidacloprid urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120868-66-8 | |

| Record name | Imidacloprid-urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120868-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidacloprid urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120868668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidacloprid urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDACLOPRID UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575W874H6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件

イミダクロプリド尿素は、イミダクロプリドの加水分解によって合成できます。 この反応は通常、制御された温度条件下で、水または弱酸を使用します 。 このプロセスは、次のように要約できます。

- イミダクロプリドを水または弱酸に溶解する。

- 加水分解を促進するために、溶液を特定の温度に加熱する。

- 加水分解反応の結果として、イミダクロプリド尿素が生成される。

工業生産方法

イミダクロプリド尿素の工業生産は、同様の原理に従っていますが、より大規模です。 このプロセスには、次のようなものがあります。

- 工業用反応器を使用して、イミダクロプリドを大規模に加水分解する。

- 最適な収量を確保するために、反応条件を継続的に監視する。

- ろ過および結晶化技術によって、生成されたイミダクロプリド尿素を精製する .

化学反応の分析

反応の種類

イミダクロプリド尿素は、次のようないくつかのタイプの化学反応を起こします。

酸化: イミダクロプリド尿素は、酸化されてさまざまな副生成物を生成する可能性があります。

還元: 還元反応により、イミダクロプリド尿素はより単純な化合物に変換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。

生成される主要な生成物

酸化: イミダクロプリド尿素の酸化は、6-クロロニコチン酸などの化合物を生成する可能性があります。

還元: 還元反応により、より単純なアミンやその他の窒素含有化合物が生成される可能性があります。

科学的研究の応用

Agricultural Applications

Insecticide Properties

The primary application of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one is as a metabolite of imidacloprid, which is widely used in agriculture as an insecticide. It exhibits neurotoxic effects on insects by acting as an agonist at acetylcholine receptors, mimicking neurotransmitter actions and leading to paralysis and death in target pest species . This mechanism underpins its effectiveness against various agricultural pests, particularly sucking insects like aphids and whiteflies.

Crop Protection Strategies

Due to its effectiveness, this compound is integral to crop protection strategies aimed at managing pest populations while minimizing damage to crops. Its role as a breakdown product of imidacloprid raises concerns regarding the persistence of its biological activity in the environment, which can influence pest resistance management practices.

Environmental Fate and Behavior

Persistence Studies

Research has focused on the environmental fate of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one, particularly its persistence and transformation pathways in soil and water environments. Studies indicate that this compound can persist in various environmental matrices, raising potential ecological risks associated with imidacloprid use . Understanding its degradation pathways is crucial for assessing the long-term impacts of neonicotinoids on ecosystems.

Toxicological Research

Toxicological studies have explored the effects of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one on non-target organisms. In vitro studies suggest that it may exhibit insecticidal activity similar to imidacloprid; however, further research is necessary to confirm its potency and evaluate potential risks to beneficial insects and other non-target species . The acute and chronic toxicity profiles of this compound are essential for understanding its safety in agricultural applications.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one. Below is a table summarizing notable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Imidacloprid | Contains a nitro group | Broad-spectrum insecticide with high efficacy |

| Nitenpyram | Similar pyridine structure | Rapid action against fleas; lower mammalian toxicity |

| Acetamiprid | Contains an acetamido group | Effective against aphids; less persistent in the environment |

This comparison emphasizes how the structural arrangement of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one contributes to its unique biological activity and environmental behavior compared to other neonicotinoids.

Case Studies

Several case studies illustrate the implications of using 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one in agricultural settings:

Case Study 1: Insect Resistance Management

Research conducted on various crops treated with imidacloprid revealed that the presence of metabolites like 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one may contribute to the development of resistance in pest populations. Monitoring these metabolites helps inform resistance management strategies.

Case Study 2: Environmental Impact Assessment

A study assessing the environmental impact of imidacloprid usage highlighted the persistence of its metabolites, including 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one, in aquatic environments. This research underscored the need for regulatory assessments regarding the ecological risks posed by neonicotinoids .

作用機序

類似の化合物との比較

類似の化合物

イミダクロプリド: 親化合物で、広く殺虫剤として使用されています。

5-ヒドロキシイミダクロプリド: イミダクロプリドの別の代謝物で、同様の特性を持っています。

イミダクロプリドオレフィン: 殺虫活性を有する分解生成物です.

独自性

イミダクロプリド尿素は、特定の分解経路と、イミダクロプリドの環境運命における役割が独特です。 親化合物であるイミダクロプリドとは異なり、イミダクロプリド尿素は非標的生物への毒性が低いですが、それでも殺虫特性をある程度保持しています.

類似化合物との比較

Similar Compounds

Imidacloprid: The parent compound, widely used as an insecticide.

5-Hydroxy Imidacloprid: Another metabolite of imidacloprid with similar properties.

Imidacloprid Olefin: A degradation product with insecticidal activity.

Uniqueness

Imidacloprid-urea is unique in its specific degradation pathway and its role in the environmental fate of imidacloprid. Unlike its parent compound, imidacloprid-urea is less toxic to non-target organisms but still retains some insecticidal properties .

生物活性

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one is a chemical compound that has garnered attention due to its biological activities, particularly as a metabolite of the widely used insecticide imidacloprid. This compound exhibits various mechanisms of action, influencing both pest control and potential effects on non-target organisms, including humans and wildlife.

Chemical Structure and Properties

The chemical structure of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one can be summarized as follows:

- Molecular Formula : C9H10ClN3O

- Molar Mass : 255.66 g/mol

- IUPAC Name : 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one acts primarily as an antagonist on the synaptic nicotinic acetylcholine receptors (nAChRs) in insects. This mechanism is similar to that of imidacloprid, leading to overstimulation and eventual paralysis of the insect nervous system. The compound's chlorinated pyridine moiety enhances its binding affinity to these receptors, contributing to its insecticidal properties .

Insecticidal Effects

Research indicates that 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one exhibits potent insecticidal activity against various pest species. The efficacy of this compound has been demonstrated in several studies, highlighting its potential for agricultural applications:

Toxicological Studies

While effective against pests, the biological activity of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one raises concerns regarding its toxicity to non-target organisms. Studies have shown varying degrees of toxicity in mammals and aquatic organisms:

Case Studies

- Case Study on Aquatic Toxicity : A study investigated the effects of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one on aquatic invertebrates, revealing significant impacts on reproduction and survival rates at concentrations commonly found in agricultural runoff .

- Human Health Risk Assessment : Research assessing the compound's potential human health risks indicated low acute toxicity; however, chronic exposure could lead to neurotoxic effects due to its mechanism of action on nAChRs .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are employed to characterize 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one?

- Methodological Answer : X-ray crystallography is the primary technique for structural elucidation. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 5.9864 Å, b = 7.4724 Å, c = 11.0235 Å, and angles α = 83.103°, β = 80.040°, γ = 80.020°. Data collection uses an Oxford Diffraction Xcalibur Sapphire3 diffractometer with Mo Kα radiation (λ = 0.71073 Å). Structure solution is performed via SHELXS97, followed by refinement using SHELXL96. Hydrogen atoms are treated with a mix of constrained (riding model) and independent refinement, achieving R1 = 0.068 and wR2 = 0.207. Key hydrogen bonds (e.g., N11—H11···O12, 2.924 Å) stabilize the crystal lattice .

Q. How is the synthetic route for this compound optimized using statistical experimental design?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, minimize trial-and-error approaches. For example, variables like temperature, solvent polarity, and catalyst loading are systematically varied to identify optimal yield conditions. Central Composite Design (CCD) can map non-linear relationships, while ANOVA validates parameter significance. This approach reduces the number of experiments by 30–50% while maximizing data robustness .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

- Methodological Answer : Hydrogen bonding (e.g., N11—H11···O12, D···A = 2.924 Å) and π-π stacking between pyridine and imidazolidinone rings contribute to lattice stability. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···Cl contacts account for 8–12% of surface contacts). Thermal stability is assessed via differential scanning calorimetry (DSC), correlating melting points (observed at 293 K in crystallography) with bond dissociation energies. These interactions also influence solubility and bioavailability .

Q. What computational strategies resolve discrepancies between crystallographic data and quantum mechanical (QM) predictions for molecular geometry?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize the gas-phase geometry, which is compared to X-ray data. Discrepancies in bond lengths (e.g., C—N in imidazolidinone: 1.35 Å experimental vs. 1.38 Å DFT) arise from crystal packing effects. Polarizable Continuum Models (PCM) simulate solvent effects, reducing RMSD between computed and experimental structures to <0.02 Å. Van der Waals corrections refine non-covalent interaction modeling .

Q. How can reaction path search algorithms predict novel derivatives or degradation pathways?

- Methodological Answer : Transition state theory combined with QM/MM simulations identifies plausible reaction pathways. For example, IRC (Intrinsic Reaction Coordinate) analysis predicts chloropyridine ring substitution sites. Machine learning models (e.g., neural networks) trained on crystallographic datasets prioritize synthetic targets with high lattice stability (e.g., derivatives with halogen substitutions at C6). Reaction barriers (<20 kcal/mol) indicate feasible pathways under mild conditions .

Data Contradiction Analysis

Q. How are conflicting NMR and X-ray data reconciled for dynamic molecular conformations?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 298–400 K) detects conformational exchange. For instance, imidazolidinone ring puckering may show averaged signals in NMR but fixed geometry in X-ray. Overhauser Effect Spectroscopy (NOESY) cross-peaks validate interproton distances against crystallographic models. Molecular dynamics (MD) simulations (1–10 ns trajectories) quantify flexibility, resolving discrepancies between static (X-ray) and dynamic (NMR) data .

Methodological Tables

Table 1 : Key Crystallographic Parameters for 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one

| Parameter | Value |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 5.9864, 7.4724, 11.0235 |

| α, β, γ (°) | 83.103, 80.040, 80.020 |

| V (ų) | 476.26 |

| R1/wR2 | 0.068/0.205 |

| Hydrogen bonding (Å) | N11—H11···O12: 2.924 |

Table 2 : Experimental Design Workflow for Synthesis Optimization

| Step | Method | Purpose |

|---|---|---|

| 1 | Full Factorial Design | Screen variables (e.g., pH, temp) |

| 2 | Central Composite Design | Model non-linear response surfaces |

| 3 | ANOVA | Identify significant factors |

| 4 | Response Surface Methodology | Predict optimal conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。